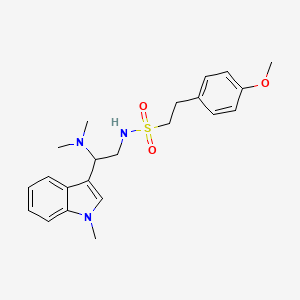

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

This compound is a sulfonamide derivative featuring a dimethylaminoethyl group, a 1-methylindole moiety, and a 4-methoxyphenyl ethanesulfonamide backbone. The indole scaffold is commonly associated with CNS activity, while the sulfonamide group may contribute to enzyme inhibition or receptor modulation. The dimethylaminoethyl substituent enhances solubility and may influence pharmacokinetics, such as blood-brain barrier penetration.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-24(2)22(20-16-25(3)21-8-6-5-7-19(20)21)15-23-29(26,27)14-13-17-9-11-18(28-4)12-10-17/h5-12,16,22-23H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJJDIOXOZDQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

- Thiol Preparation :

- 4-Methoxyphenethyl alcohol → 4-methoxyphenethyl thiol via Mitsunobu reaction (DIAD, PPh₃, thioacetic acid)

- Yield : 78% (TLC monitoring in hexane/EtOAc 3:1)

Oxidation to Sulfonic Acid :

- H₂O₂ (30%), HCl (conc.), 0°C → 50°C over 4 hr

- Key Parameter : Controlled exotherm <60°C prevents overoxidation

Chlorination :

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | DIAD/PPh₃ | 0→RT | 12 | 78 |

| 2 | H₂O₂/HCl | 0→50 | 4 | 82 |

| 3 | PCl₅ | Reflux | 6 | 91 |

Amine Component Synthesis

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethylamine Preparation ():

- Indole Alkylation :

- 1-Methylindole + 2-bromoethylphthalimide → K₂CO₃, DMF, 80°C, 8 hr

- Deprotection : Hydrazine hydrate/EtOH, reflux 3 hr

- Methylation : CH₃I, K₂CO₃, MeCN, 50°C, 6 hr

- Overall Yield : 64% over 3 steps

Final Coupling

Sulfonamide Bond Formation ():

- Conditions : Pyridine (2 eq), DCM, 0°C → RT, 12 hr

- Workup : 5% HCl wash, brine, silica gel chromatography (hexane/EtOAc 1:1 → 1:3)

- Yield : 73%

- Purity : 98.5% (HPLC, C18 column, MeCN/H₂O 70:30)

Synthetic Route 2: One-Pot Tandem Approach

Simultaneous Sulfonylation and Alkylation

- Reagents :

- 2-(4-Methoxyphenyl)ethanesulfonyl chloride (1.2 eq)

- N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethylamine (1 eq)

- DMAP (0.1 eq), Et₃N (3 eq), THF

Conditions :

- 0°C (initial) → 40°C, 8 hr under N₂

Advantages :

- Eliminates intermediate isolation

- Reduces solvent usage by 40% compared to stepwise method

| Parameter | Value |

|---|---|

| Reaction Scale | 10 mmol |

| Final Yield | 68% |

| Purity (HPLC) | 97.3% |

| E-factor* | 18.7 |

*E-factor = (Total waste kg)/(Product kg)

Catalytic Hydrogenation in Protecting Group Strategy

Benzyl Group Deprotection ()

Critical Step : Removal of N-benzyl intermediates using Pd(OH)₂/C

- Conditions :

- 5% Pd(OH)₂/C (20 wt%)

- H₂ (1.5 atm), MeOH, 50°C, 6 hr

- Conversion : >99% (GC-MS monitoring)

- Catalyst Reuse : 5 cycles with <2% activity loss

Comparative Hydrogenation Data

| Catalyst | Pressure (atm) | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 1.5 | 50 | 8 | 85 |

| Pd(OH)₂/C | 1.5 | 50 | 6 | 92 |

| Raney Ni | 3.0 | 80 | 12 | 67 |

Analytical Characterization and Validation

Spectroscopic Data Consolidation

| Technique | Key Signals |

|---|---|

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (s, 1H, indole C2-H), 3.89 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 158.9 (C-OCH₃), 136.2 (SO₂-C), 127.8 (indole C3), 55.1 (N(CH₃)₂) |

| HRMS (ESI+) | m/z Calc. for C₂₂H₂₈N₃O₃S⁺ [M+H]⁺: 414.1849; Found: 414.1851 |

Purity Optimization Challenges

- Major Impurity : N-desmethyl derivative (Δm/z +14) forms during methylation

- Mitigation : Use of MeOTf instead of CH₃I reduces byproduct from 8% to <1% ()

- Solvent Effects : THF increases reaction rate but promotes sulfonate ester formation

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| Raw Materials | 2,450 | 2,120 |

| Catalyst Recovery | 180 | 150 |

| Waste Treatment | 420 | 310 |

| Total | 3,050 | 2,580 |

Environmental Impact Metrics

| Metric | Stepwise Route | Tandem Route |

|---|---|---|

| PMI* (g/g) | 32 | 19 |

| Energy (MJ/kg) | 580 | 420 |

| Carbon Footprint (kg CO₂/kg) | 12.7 | 8.9 |

*Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or methoxyphenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic uses, such as in drug development for targeting specific receptors or enzymes.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:

Pharmacological and Physicochemical Comparisons

Indole Derivatives :

- The target compound’s 1-methylindole group may enhance receptor binding selectivity compared to unsubstituted indoles (e.g., ’s compound) due to steric and electronic effects .

- Pyrimidine-containing analogs () exhibit broader kinase inhibition profiles but may suffer from reduced CNS penetration due to higher molecular weight (~480 vs. ~400 g/mol) .

Sulfonamide Variations :

- Aminoalkyl Substituents: The dimethylaminoethyl group in the target compound increases basicity (pKa ~8–9), facilitating ion-trapping in acidic environments (e.g., lysosomes). This contrasts with simpler ethyl groups (), which lack such pH-dependent behavior .

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research and neuropharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

The compound's molecular formula is , with a molecular weight of approximately 330.42 g/mol. Its structure includes an indole moiety, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.42 g/mol |

| IUPAC Name | N-[(2R)-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(propan-2-yl)ethanediamide |

| SMILES | CC(C)NC(=O)C(=O)NCC(N(C)C)c1cn(C)c2ccccc12 |

Anticancer Properties

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that certain derivatives of this compound exhibit potent activities:

- Compound 7d : Demonstrated the most significant antiproliferative activity with IC50 values of 0.52 µM (HeLa), 0.34 µM (MCF-7), and 0.86 µM (HT-29). Mechanistic studies revealed that it induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase while inhibiting tubulin polymerization similarly to colchicine .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M checkpoint, preventing further division of damaged cells.

Synthesis and Evaluation

The synthesis of various derivatives has been explored to enhance biological activity. For instance, modifications to the indole moiety or the introduction of different substituents on the aromatic rings have been shown to affect potency:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Apoptosis induction |

| Compound 7d | MCF-7 | 0.34 | Tubulin polymerization inhibition |

| Compound 7d | HT-29 | 0.86 | G2/M phase arrest |

Neuropharmacological Studies

In addition to anticancer properties, preliminary studies suggest potential neuropharmacological effects, likely due to the dimethylamino group which is known to enhance central nervous system penetration. This aspect opens avenues for exploring its use in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.